(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
Beschreibung
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a synthetic organic compound. It is characterized by the presence of a cyano group, a methoxypropyl group, and a benzofuran moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-14-5-4-13(10-16(14)22-12)9-15(11-18)17(20)19-6-3-7-21-2/h4-5,9-10,12H,3,6-8H2,1-2H3,(H,19,20)/b15-9+ |
InChI-Schlüssel |
QVMYZDFAQGCKGB-OQLLNIDSSA-N |
SMILES |
CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC |
Isomerische SMILES |
CC1CC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NCCCOC |
Kanonische SMILES |
CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This could involve cyclization reactions starting from appropriate phenol and aldehyde precursors.
Introduction of the Acrylamide Group: This step might involve the reaction of an acrylamide derivative with the benzofuran intermediate.
Addition of the Cyano Group: This could be achieved through nucleophilic substitution reactions.
Attachment of the Methoxypropyl Group: This might involve alkylation reactions using methoxypropyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the cyano group or the acrylamide double bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other benzofuran derivatives, acrylamides, or cyano-containing molecules. The uniqueness of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.
List of Similar Compounds
- (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
- (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
- (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
